molecular formula C21H17ClN4O2 B2931355 N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1396864-11-1

N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B2931355
CAS RN: 1396864-11-1
M. Wt: 392.84
InChI Key: AGNLFBGKLOYLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Several studies have synthesized and evaluated derivatives of oxadiazoles for their antimicrobial and antitubercular activities. For instance, the synthesis and antimycobacterial screening of new derivatives demonstrated significant activities against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antitubercular agents (Nayak et al., 2016). These findings are critical, considering the global challenge of tuberculosis and the need for novel therapeutic options.

Insecticidal Activity

Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit good insecticidal activities. For example, a study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings synthesized and evaluated their effectiveness against diamondback moth, with some compounds showing promising results (Qi et al., 2014). This suggests potential applications in agricultural pest control, offering an alternative to traditional pesticides.

Neuroprotective and Enzyme Inhibition

Derivatives of pyrrole-2-carboxamide have been explored for their biological evaluation as in vitro inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS), showing some compounds with good selectivity and potential as regulators of in vivo nNOS and iNOS activity (López Cara et al., 2009). These findings could contribute to developing treatments for diseases involving nitric oxide dysregulation, such as neurodegenerative disorders.

Anticancer Activity

Research into oxadiazole derivatives also includes the evaluation of their anticancer properties. A study designing and synthesizing N-substituted benzamides showed that most of the tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This indicates the potential for oxadiazole derivatives in oncology, possibly offering new avenues for cancer treatment.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-9-4-6-15(12-17)13-23-21(27)18-10-5-11-26(18)14-19-24-20(25-28-19)16-7-2-1-3-8-16/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNLFBGKLOYLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CC=C3C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide

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